molecular formula C9H13ClN2 B15070517 1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

Cat. No.: B15070517
M. Wt: 184.66 g/mol
InChI Key: SENUPRPSOPMEHP-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;/h2-5,10H,6-7H2,1H3;1H

InChI Key

SENUPRPSOPMEHP-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=CC=CC=C21.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-methylquinoxaline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-methylquinoxaline. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Reduction of Precursor Ketones

The free base form (1-methyl-1,2,3,4-tetrahydroquinoxaline) is synthesized via reduction of 4-methyl-3,4-dihydroquinoxalin-2-(1H)-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Protonation with HCl yields the hydrochloride salt :

StepReagents/ConditionsYieldReference
ReductionLiAlH₄, THF, 0–25°C, 1 hr91.3%
Salt FormationHCl in ethanolQuantitative

Asymmetric Hydrogenation

The hydrochloride salt participates in Rh–thiourea-catalyzed asymmetric hydrogenation under acidic conditions. HCl protonates the substrate, enabling chiral induction via hydrogen bonding between the chloride ion and thiourea ligands :

SubstrateCatalyst Systemee (%)Key Interaction
Quinoxaline hydrochlorideRh/(R,R)-RuTsDPEN69–98Thiourea-Cl⁻ H-bonding

Sulfonamide Functionalization

The secondary amines react with sulfonyl chlorides to form sulfonamide derivatives. These reactions are critical for developing bioactive analogs targeting microtubule polymerization :

DerivativeR₁ GroupIC₅₀ (HT-29 cells)Key Feature
I-7 4-CF₃Ph0.32 µMTubulin inhibition

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs, such as Knoevenagel-Michael-Thorpe-Ziegler sequences, to generate polycyclic frameworks :

ComponentsProductApplication
Aldehyde + β-nitro styreneIsoindoloisoquinoloneAlkaloid synthesis

Deuteration Studies

Deuterium labeling experiments reveal hydride transfer mechanisms during hydrogenation. HCl mediates protonation, directing stereoselectivity :

ConditionDeuteration SiteObservation
D₂ gasC2 and C3Partial deuteration via tautomerism

Acid-Mediated Cyclizations

HCl catalyzes cyclization reactions in domino processes, such as Pictet–Spengler condensations, forming fused heterocycles :

SubstrateCatalystProductYield
Aniline + acetaldehydeHCl/EtOH4-Ethoxy-THIQ71%

Table 1: Comparative Catalytic Efficiency

Reaction TypeCatalystTemperatureee (%)Yield (%)
Asymmetric HydrogenationRh/L1 25°C9895
Reductive AminationPd/C (5%)4 atm H₂93–98

Table 2: Solvent and Acid Effects

SolventAcid AdditiveReaction RateSelectivity
EtOHHCl (1 eq.)HighCis >13:1
CDCl₃NoneLowNo ee

Stability and Reactivity Considerations

  • pH Sensitivity : The hydrochloride salt stabilizes the protonated amine, enhancing solubility in polar solvents but limiting nucleophilicity .

  • Thermal Decomposition : Flash vacuum pyrolysis at 600°C induces ring contraction to quinolinones via ketene intermediates .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors in the brain, modulating their activity. This interaction can lead to neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. The compound’s ability to inhibit monoamine oxidase and scavenge free radicals also contributes to its neuroprotective properties .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including neuroprotective effects, interactions with various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure derived from quinoxaline. Its molecular formula contributes to its unique properties and biological activities. The compound's structural characteristics allow it to interact with various biological systems effectively.

Compound Name Structural Features Unique Properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineIsoquinoline core; saturatedExhibits potent neuroprotective effects
3-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position 3; saturatedAntimicrobial activity against specific pathogens
1-Methyl-2-(phenyl)-1,2,3,4-tetrahydroquinolinePhenyl substitution; saturatedEnhanced cognitive enhancement properties
6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxalineChlorine substitution; saturatedPotential anti-cancer properties

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound and its derivatives. For example:

  • Mechanisms of Action : Studies indicate that this compound can antagonize neurotoxic effects from substances like MPTP (Methyl-phenyl-tetrahydropyridine), a known neurotoxin associated with Parkinson's disease. It has been shown to improve dopamine metabolism and protect dopaminergic neurons in rodent models .
  • Behavioral Studies : In behavioral studies involving rodents, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) demonstrated significant protective effects against the behavioral syndrome induced by neurotoxins .

Interaction with Biological Targets

The compound's interactions with various biological targets have been extensively studied:

  • PARP-1 Inhibition : Recent research indicates that derivatives of tetrahydroquinoxaline exhibit inhibitory activity against PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair processes. The IC50 values for these compounds varied significantly but were generally in the nanomolar range . This suggests potential applications in cancer therapy where PARP inhibitors are used.
  • Antiepileptic Drug Synergy : In combination studies with antiepileptic drugs (AEDs), 1-methyl-1,2,3,4-tetrahydroisoquinoline showed supra-additive interactions with several AEDs in a mouse seizure model. This indicates its potential as an adjunct therapy for epilepsy .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antiproliferative Activity : A study focused on novel tetrahydroquinoxaline derivatives found that certain compounds exhibited moderate to strong antiproliferative activities against cancer cell lines (e.g., HT-29). These compounds inhibited tubulin polymerization and disrupted the mitotic spindle formation without inducing apoptosis .
  • Neuroprotective Mechanisms : Another study detailed the mechanisms by which 1-methyl-1,2,3,4-tetrahydroisoquinoline protects against neurodegeneration. It highlighted its role in modulating neurotransmitter levels and protecting against oxidative stress .

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